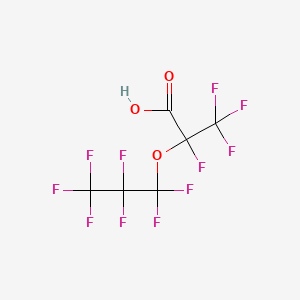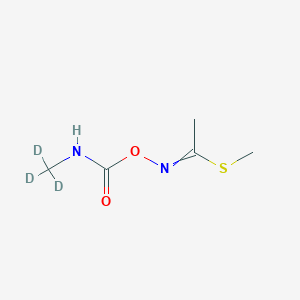
Methomyl D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methomyl D3 is a deuterated compound of Methomyl, a carbamate insecticide and molluscicide. Methomyl is widely used in agriculture to control a variety of pests, including arthropods, nematodes, and flies. The deuterated form, this compound, is primarily used as an internal standard for the quantification of Methomyl by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methomyl D3 is synthesized by incorporating deuterium into the Methomyl molecule. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane D3. This intermediate is then reduced in an inert solvent to form methyl D3-amine, which is subsequently used to synthesize this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards for use as a reference material in analytical applications .
Análisis De Reacciones Químicas
Types of Reactions
Methomyl D3, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:
Oxidation: Methomyl can be oxidized to form various metabolites.
Substitution: Methomyl can participate in nucleophilic substitution reactions due to the presence of its carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Hydrolysis reactions are often catalyzed by enzymes such as esterases or under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions typically involve nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions include methomyl oxime, methylamine, and various oxidized metabolites .
Aplicaciones Científicas De Investigación
Methomyl D3 is extensively used in scientific research, particularly in the following fields:
Biology: Studied for its effects on various biological systems, including its toxicity to different organisms.
Medicine: Research on Methomyl’s potential effects on human health and its mechanism of toxicity.
Mecanismo De Acción
Methomyl D3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are primarily related to neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Methomyl: The non-deuterated form, widely used as an insecticide.
Carbaryl: Another carbamate insecticide with similar mechanisms of action.
Aldicarb: A highly toxic carbamate insecticide used for similar purposes.
Uniqueness
Methomyl D3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. This labeling allows for more accurate quantification of Methomyl in complex samples, providing a significant advantage in research and industrial applications .
Propiedades
IUPAC Name |
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUZOCRWCRNSJ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)ON=C(C)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
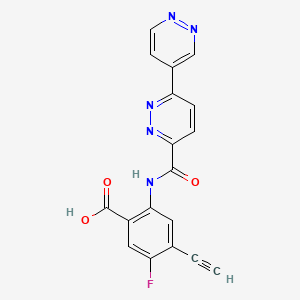
![5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one](/img/structure/B10855972.png)
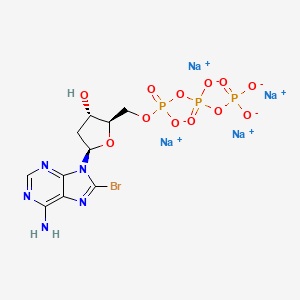
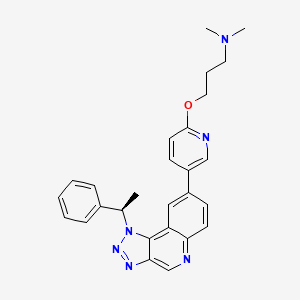
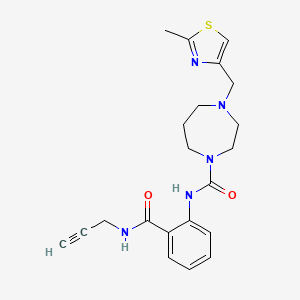

![Ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate](/img/structure/B10856011.png)

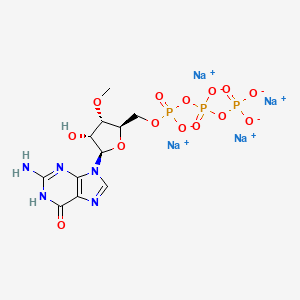
![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)
![5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B10856025.png)

